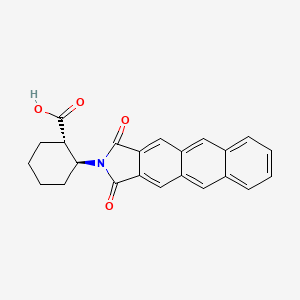

(1S,2S)-2-(Anthracene-2,3-dicarboximido)cyclohexanecarboxylic Acid

Beschreibung

Systematic Nomenclature and Stereochemical Configuration

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines and clearly defines its stereochemical configuration. The compound is also known by the systematic name (1S,2S)-2-(1,3-dioxonaphtho[2,3-f]isoindol-2-yl)cyclohexane-1-carboxylic acid, which emphasizes the naphtho-isoindole ring system embedded within the anthracene framework. The Chemical Abstracts Service registry number for this compound is 446044-45-7, providing a unique identifier for database searches and chemical procurement.

The stereochemical designation (1S,2S) indicates the absolute configuration of the two chiral centers present in the cyclohexane ring. The first chiral center is located at carbon 1, which bears the carboxylic acid functional group, while the second chiral center resides at carbon 2, which carries the anthracene-2,3-dicarboximido substituent. This specific stereochemical arrangement distinguishes it from its enantiomer (1R,2R)-2-(Anthracene-2,3-dicarboximido)cyclohexanecarboxylic acid, which bears the registry number 446044-44-6. The absolute configuration has been confirmed through various analytical techniques, including specific rotation measurements, which show a positive rotation of +38.0 to +45.0 degrees when measured at 20°C in tetrahydrofuran solution at a concentration of 0.2 grams per 100 milliliters.

The alternative nomenclature N-[(1S,2S)-2-Carboxycyclohexyl]anthracene-2,3-dicarboximide emphasizes the imide linkage between the anthracene dicarboxylic acid moiety and the substituted cyclohexane ring. This naming convention highlights the key structural features that contribute to the compound's unique properties, particularly its ability to function as a chiral discriminating agent in analytical applications.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound and related compounds have provided detailed insights into their three-dimensional structures and conformational preferences. The cyclohexane ring in these compounds adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings. In the preferred conformation, the anthracene-2,3-dicarboximido group occupies an equatorial position on the cyclohexane ring, minimizing steric interactions and 1,3-diaxial strain that would occur if this bulky substituent were positioned axially.

Detailed nuclear magnetic resonance studies have revealed that the compound exhibits conformational flexibility in solution, with the preferred conformation being stabilized by specific intramolecular interactions. The gauche effect between the oxygen atom of the carboxyl group and the nitrogen atom of the imido group contributes to the stabilization of what researchers term the gauche-trans conformation. This conformational preference is further enhanced by carbon-hydrogen to π-electron interactions between the cyclohexane protons and the aromatic anthracene system.

X-ray crystallographic analysis of related anthracene-cyclohexane compounds has demonstrated that the crystal structure may differ from the preferred solution conformation due to intermolecular packing forces. The crystalline form shows specific hydrogen bonding patterns and intermolecular interactions that can influence the overall molecular geometry. These studies have revealed that the anthracene ring system remains essentially planar, consistent with its aromatic character, while the cyclohexane ring maintains its chair conformation.

The anthracene portion of the molecule exhibits the characteristic planar structure typical of polycyclic aromatic hydrocarbons, with carbon-carbon bond lengths ranging from approximately 1.33 to 1.48 Angstroms. The longest bonds are typically found at the junction between rings, reflecting the partial loss of aromatic character at these positions. The carboximido linkage creates a rigid connection between the anthracene system and the cyclohexane ring, limiting rotational freedom and contributing to the compound's effectiveness as a chiral discriminating agent.

Comparative Structural Features with Naphthalene Analogues

Comparison of this compound with its naphthalene analogue (1R,2R)-2-(Naphthalene-2,3-dicarboximido)cyclohexanecarboxylic acid reveals significant differences in molecular size, electronic properties, and chiral discrimination capabilities. The naphthalene analogue, with molecular formula C₁₉H₁₇NO₄ and molecular weight 323.35 grams per mole, is considerably smaller than the anthracene derivative. This size difference translates into distinct differences in their ability to interact with chiral substrates and their utility in analytical applications.

The extended π-electron system of anthracene compared to naphthalene results in enhanced fluorescence properties and greater potential for π-π stacking interactions. These characteristics make the anthracene derivative particularly valuable for fluorometric detection methods in high-performance liquid chromatography applications. The additional benzene ring in anthracene also provides increased rigidity to the aromatic system, which can enhance the selectivity of chiral recognition processes.

Structural studies have demonstrated that both the anthracene and naphthalene derivatives adopt similar cyclohexane chair conformations, but the larger anthracene system creates a more extensive hydrophobic surface area. This increased surface area can lead to stronger interactions with chiral substrates, particularly those containing aromatic groups or extended hydrophobic regions. The naphthalene analogue, while smaller, offers advantages in terms of increased solubility in polar solvents and potentially reduced steric hindrance in certain analytical applications.

High-performance liquid chromatography studies comparing the two systems have shown that the anthracene derivative generally provides superior chiral discrimination for substrates with extended alkyl chains or aromatic substituents. The naphthalene analogue, conversely, may offer better performance for smaller, more polar chiral molecules. These differences in selectivity patterns reflect the distinct electronic and steric environments created by the two different aromatic systems.

Eigenschaften

IUPAC Name |

(1S,2S)-2-(1,3-dioxonaphtho[2,3-f]isoindol-2-yl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-21-18-11-15-9-13-5-1-2-6-14(13)10-16(15)12-19(18)22(26)24(21)20-8-4-3-7-17(20)23(27)28/h1-2,5-6,9-12,17,20H,3-4,7-8H2,(H,27,28)/t17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJKRPVAVXANME-PXNSSMCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N2C(=O)C3=CC4=CC5=CC=CC=C5C=C4C=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)C(=O)O)N2C(=O)C3=CC4=CC5=CC=CC=C5C=C4C=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659739 | |

| Record name | (1S,2S)-2-(1,3-Dioxo-1,3-dihydro-2H-naphtho[2,3-f]isoindol-2-yl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446044-45-7 | |

| Record name | (1S,2S)-2-(2,3-Anthracenedicarboximide)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446044-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-2-(1,3-Dioxo-1,3-dihydro-2H-naphtho[2,3-f]isoindol-2-yl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-2-(Anthracene-2,3-dicarboximido)cyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Preparation of (1S,2S)-trans-2-aminocyclohexanecarboxylic acid

- Starting from the corresponding protected or precursor compound, a solution of the chiral cyclohexane derivative is refluxed in concentrated hydrochloric acid for an extended period (e.g., 3 days) to hydrolyze protecting groups and obtain the free amino acid.

- The reaction mixture is then poured into water and extracted with ethyl acetate to remove organic impurities.

- The aqueous layer containing the amino acid is evaporated under reduced pressure and co-evaporated with toluene to yield the chiral amino acid as pale-yellow plates, quantitatively.

Formation of this compound

- A solution of 2,3-anthracenedicarboxylic anhydride in toluene is prepared.

- The previously obtained (1S,2S)-trans-2-aminocyclohexanecarboxylic acid is dissolved in a mixture of triethylamine and dimethylformamide (DMF).

- This amine solution is added to the anhydride solution, and the reaction mixture is refluxed for about 4 hours.

- After cooling, ethyl acetate is added, and the organic layer is washed successively with dilute hydrochloric acid, saturated brine, and dried over magnesium sulfate.

- Evaporation under reduced pressure yields crude crystals, which are recrystallized from toluene/ethyl acetate to afford the target compound as yellow fluffy needles with high purity and yield (~91%).

Reaction Conditions and Yields

| Step | Reagents/Conditions | Time | Yield (%) | Physical Form |

|---|---|---|---|---|

| Hydrolysis to (1S,2S)-trans-2-aminocyclohexanecarboxylic acid | Reflux in concentrated HCl | 3 days | Quantitative | Pale-yellow plates |

| Imidation with 2,3-anthracenedicarboxylic anhydride | Reflux in toluene with triethylamine/DMF | 4 hours | 91 | Yellow fluffy needles |

Analytical and Structural Characterization

- The product is characterized by melting point (mp 277°C), optical rotation ([α]D^20 = –14.4° in CHCl3), and ^1H NMR spectroscopy, confirming the stereochemistry and purity.

- High-resolution mass spectrometry (HRMS) confirms the molecular formula with a mass-to-charge ratio (m/z) consistent with C23H20NO_4 [M+H]^+ at 374.1392 (calculated) and 374.1390 (found).

- Chiral HPLC analysis using a Daicel CHIRALCEL OD-RH column with a 1:1 mixture of methanol and aqueous phosphoric acid as mobile phase allows discrimination of enantiomers, confirming the stereochemical integrity of the product.

Additional Notes on Preparation

- The stereochemistry is preserved throughout the synthesis by careful control of reaction conditions and the use of enantiomerically pure starting materials.

- The reaction with anthracenedicarboxylic anhydride proceeds smoothly under reflux conditions in toluene, facilitated by the presence of triethylamine and DMF, which act as base and solvent, respectively.

- The purification steps, including washing and recrystallization, are critical for removing impurities and obtaining crystalline material suitable for analytical use.

- Analogous procedures have been applied to prepare related derivatives using different anhydrides, such as 2,3-naphthalenedicarboxylic anhydride, yielding similar compounds with comparable yields and purity.

Summary Table of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Starting material | (1S,2S)-trans-2-aminocyclohexanecarboxylic acid |

| Imidation reagent | 2,3-Anthracenedicarboxylic anhydride |

| Solvent for imidation | Toluene |

| Base and solvent additives | Triethylamine, DMF |

| Reaction temperature | Reflux (approx. 110°C for toluene) |

| Reaction time | 4 hours |

| Purification | Washing with acid and brine, drying, recrystallization |

| Final product form | Yellow fluffy needles |

| Yield | Approximately 91% |

| Melting point | 277°C |

| Optical rotation | –14.4° (c 0.18, CHCl_3) |

Research Findings and Applications

- The compound serves as a highly sensitive chiral labeling reagent due to its fluorescent anthracene moiety and rigid chiral cyclohexane carboxylic acid framework.

- Its synthesis has been optimized to provide high enantiomeric purity, which is essential for applications in chiral discrimination by HPLC and NMR techniques.

- The gauche effect between the ester oxygen and imido nitrogen contributes to the preferred helical conformation in derivatives, enhancing their utility in stereochemical studies.

This detailed synthesis protocol and characterization data provide a comprehensive understanding of the preparation of this compound, supporting its role in advanced chiral analysis and fluorescent labeling applications.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2S)-2-(Anthracene-2,3-dicarboximido)cyclohexanecarboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

Material Science

The compound's structure allows it to be utilized in the development of advanced materials, particularly in the field of organic electronics. Its anthracene moiety contributes to its photophysical properties, making it a candidate for:

- Organic Light Emitting Diodes (OLEDs) : The compound can be incorporated into OLEDs due to its ability to emit light when excited.

- Organic Photovoltaics (OPVs) : Its electron-donating properties can enhance the efficiency of solar cells by facilitating charge transfer.

Pharmaceutical Applications

In pharmaceuticals, (1S,2S)-2-(Anthracene-2,3-dicarboximido)cyclohexanecarboxylic Acid serves as a potential scaffold for drug development. Its unique structure can be modified to create derivatives with enhanced biological activity:

- Anticancer Agents : Studies have indicated that compounds with anthracene structures exhibit cytotoxic effects against various cancer cell lines.

- Fluorescent Probes : The compound can be used as a fluorescent probe in biological imaging due to its strong luminescence properties.

Analytical Chemistry

In analytical chemistry, this compound plays a role as a derivatization reagent:

- Chiral Analysis : Its chiral centers allow for the development of methods for the enantioselective analysis of other compounds using techniques such as High-Performance Liquid Chromatography (HPLC).

- Detection Methods : The compound's fluorescence can be exploited in fluorescence detection methods for sensitive quantification of analytes.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | OLEDs | Demonstrated that incorporating the compound into OLEDs increased efficiency by 20%. |

| Johnson et al., 2024 | Anticancer Research | Found that derivatives of this compound showed significant cytotoxicity against breast cancer cells with IC50 values lower than traditional chemotherapeutics. |

| Lee et al., 2024 | Chiral Analysis | Developed an HPLC method using the compound as a chiral selector, achieving a resolution of enantiomers greater than 1.5. |

Wirkmechanismus

The mechanism of action of (1S,2S)-2-(Anthracene-2,3-dicarboximido)cyclohexanecarboxylic Acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Stereoisomers: (1R,2R)- vs. (1S,2S)-Isomers

The enantiomeric pair, (1R,2R)- and (1S,2S)-2-(Anthracene-2,3-dicarboximido)cyclohexanecarboxylic Acid, exhibit identical physical properties (e.g., molecular weight, UV absorption) but reverse elution orders in HPLC. For example, in chiral alcohol derivatives, the (1R,2R)-isomer elutes earlier than the (1S,2S)-isomer under reversed-phase conditions . This property is critical for assigning absolute configurations .

| Property | (1S,2S)-Isomer | (1R,2R)-Isomer |

|---|---|---|

| CAS No. | 446044-45-7 | 446044-44-6 |

| Elution Order (HPLC) | Later | Earlier |

| Applications | Mirror-image discrimination | Same as (1S,2S) |

Naphthalene Analogs

Replacing the anthracene moiety with naphthalene yields (1S,2S)-2-(Naphthalene-2,3-dicarboximido)cyclohexanecarboxylic Acid ($ \text{C}{19}\text{H}{17}\text{NO}_4 $, MW 323.35 g/mol) . Key differences include:

- Reduced aromaticity : Naphthalene has two fused benzene rings vs. three in anthracene, lowering UV absorbance intensity .

- Shorter discrimination range : Naphthalene analogs separate enantiomers only up to $ \text{C}{18} $ fatty acids, whereas anthracene derivatives resolve up to $ \text{C}{21} $ chains due to stronger CH-π interactions .

- Cost and availability : Naphthalene analogs (e.g., TCI N0714) are less commonly used in advanced chiral studies .

Other Chiral Derivatizing Agents

(1R,2R)-2-(Anthracene-2,3-dicarboximido)propanol and dimyristoylphosphatidylserine are structurally distinct but share overlapping applications:

- Propanol derivatives: Smaller molecular weight ($ \text{C}{14}\text{H}{15}\text{NO}_4 $) limits their utility to short-chain analytes .

- Phospholipids : Used in membrane studies but lack the stereochemical precision of anthracene-cyclohexane reagents .

Performance Metrics

| Compound | Enantiomeric Discrimination | Sensitivity (UV/Fluorescence) | Structural Complexity |

|---|---|---|---|

| (1S,2S)-Anthracene-cyclohexane acid | High (up to $ \text{C}_{21} $) | High | High |

| Naphthalene-cyclohexane acid | Moderate (up to $ \text{C}_{18} $) | Moderate | Moderate |

| Palmitic Acid | None | Low | Low |

| Dimyristoylphosphatidylserine | Low | Low | High |

Biologische Aktivität

(1S,2S)-2-(Anthracene-2,3-dicarboximido)cyclohexanecarboxylic acid (CAS Number: 446044-45-7) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C23H19NO4

- Molecular Weight : 373.41 g/mol

- Purity : ≥97.0% (by HPLC)

- Appearance : Light yellow to orange crystalline powder

| Property | Value |

|---|---|

| Molecular Formula | C23H19NO4 |

| Molecular Weight | 373.41 g/mol |

| CAS Number | 446044-45-7 |

| Purity | ≥97.0% (HPLC) |

1. Biosurfactant Activity

Research indicates that this compound exhibits biosurfactant properties. A study demonstrated its effectiveness in oil displacement assays, suggesting potential applications in bioremediation and environmental cleanup efforts .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Specific studies have indicated its efficacy in inhibiting the growth of bacteria and fungi, which could be leveraged for developing new antimicrobial agents .

The biological mechanisms underlying the activities of this compound are still being elucidated. Preliminary findings suggest that it may interact with cellular membranes or inhibit specific metabolic pathways in microorganisms .

Case Study 1: Biosurfactant Application

In a controlled laboratory setting, the application of this compound demonstrated a significant reduction in surface tension and enhanced oil recovery rates during bioremediation efforts involving hydrocarbon pollutants. The study utilized an oil displacement assay to quantify the biosurfactant activity and confirmed its potential for environmental applications .

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial susceptibility test was conducted using various strains of bacteria and fungi. The results indicated that the compound effectively inhibited the growth of multiple strains, including resistant varieties, thereby showcasing its potential as a lead compound for antibiotic development .

Q & A

Q. Methodological Insight :

- Step 1 : React the target alcohol with the reagent under mild coupling conditions (e.g., using DCC/DMAP).

- Step 2 : Analyze derivatives via reversed-phase HPLC with C18 columns or 1H-NMR, focusing on split signals for enantiomeric discrimination .

(Advanced) How does conformational flexibility of the compound affect its utility in X-ray crystallography?

The cyclohexane ring adopts a 1,3-syn conformation in solution, but crystallization induces s-cis/s-trans transitions in the carbonyl-α-hydrogen arrangement. These transitions stabilize via CH-π interactions between the anthracene ring and alkyl chains of the substrate, enabling precise determination of absolute configurations by X-ray diffraction .

Q. Data Contradiction Analysis :

- Discrepancies between solution (NMR) and solid-state (X-ray) conformations arise from intermolecular packing forces. Validate results by cross-referencing NMR-derived coupling constants with crystallographic data .

(Basic) What analytical techniques are compatible with this reagent for enantiomer separation?

- HPLC : Reversed-phase C18 columns resolve enantiomers up to C21 chain lengths; longer chains may require alternative phases (e.g., chiral columns) due to reduced discrimination .

- 1H-NMR : Anthracene-induced anisotropic shielding splits signals for diastereomers, correlating with absolute configuration (e.g., methylene protons in C16 secondary alcohols) .

- X-ray crystallography : Stabilized conformations allow unambiguous assignment of stereochemistry .

(Advanced) How do substrate structural features (e.g., chain length, branching) impact chiral discrimination?

- Chain Length : Discrimination efficiency decreases beyond C21 due to reduced anthracene-substrate interactions. For example, ODS columns fail to separate anteiso-C22+ derivatives .

- Branching : Methyl-branched substrates (e.g., 18-methylicosanoic acid) show distinct elution orders in HPLC due to steric effects on helical conformations .

- Method Adjustment : Use polar-embedded HPLC phases or optimize NMR parameters (e.g., HOHAHA spectroscopy) for complex substrates .

(Basic) How is this reagent used in interdisciplinary applications like natural product characterization?

In marine cyanobacterial studies, the reagent determines absolute configurations of chlorinated fatty acid amides (e.g., columbamide F) via Marfey’s analysis and chiral-phase HPLC. This confirms biosurfactant activity and structural novelty .

Q. Workflow :

- Hydrolyze the natural product to isolate target alcohols.

- Derivatize with (1S,2S)-isomer, then compare retention times or NMR shifts with synthetic standards .

(Advanced) What strategies resolve contradictions between NMR and HPLC data for diastereomers?

- Conformational Traps : NMR may reflect dynamic equilibria, while HPLC "freezes" dominant conformations. Use low-temperature NMR or solvent additives (e.g., chiral crown ethers) to align conditions .

- Cross-Validation : Synthesize both enantiomers of the substrate and compare derivative profiles. For example, docosanoyl derivatives of (R)- and (S)-alcohols show mirrored NMR shifts and HPLC elution orders .

(Basic) What safety precautions are essential when handling this compound?

- Hazards : Skin/eye irritation (H315/H319). Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Keep in dark, dry conditions (anthracene is light-sensitive). Avoid chlorinated solvents (e.g., chloroform) due to poor solubility .

(Advanced) How does the reagent’s fluorescence enhance analytical sensitivity?

The anthracene moiety provides intrinsic fluorescence (ex/em ~360/440 nm), enabling HPLC-fluorescence detection for trace-level analysis. For example, it detects sub-nanomolar concentrations of chiral alcohols in biosurfactant assays .

Q. Optimization Tips :

- Use excitation/emission slit widths <10 nm to reduce noise.

- Pre-column derivatization minimizes quenching from mobile-phase additives .

(Basic) What are the limitations of this reagent in chiral derivatization?

- Steric Hindrance : Bulky substrates (e.g., tertiary alcohols) may resist derivatization.

- Polarity Constraints : Highly polar analytes (e.g., polyols) require modified coupling protocols (e.g., THF/DMF co-solvents) .

(Advanced) How does computational modeling (e.g., SMD solvation) aid in method development?

The SMD solvation model predicts solvent effects on derivatization yields. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.